2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one
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Overview
Description
Sanggenol P is a naturally occurring flavonoid compound primarily found in plants of the Moraceae family, such as mulberry trees. It has garnered significant attention due to its potential therapeutic properties, particularly its anti-hepatitis B virus activity. The molecular formula of Sanggenol P is C30H36O6, and it has a molecular weight of 492.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sanggenol P involves the extraction of the compound from natural sources, primarily the root bark of mulberry trees. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods: Industrial production of Sanggenol P is not well-documented, as it is primarily used for research purposes. large-scale extraction methods would likely involve optimizing solvent extraction and purification processes to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sanggenol P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Sanggenol P.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce Sanggenol P.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of Sanggenol P with altered functional groups .
Scientific Research Applications
Sanggenol P has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of flavonoids.
Biology: Sanggenol P is studied for its potential anti-viral, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating viral infections and inflammatory diseases.
Mechanism of Action
Sanggenol P exerts its effects primarily through its interaction with viral and cellular targets. It has been shown to inhibit the replication of hepatitis B virus by interfering with viral DNA synthesis. Additionally, Sanggenol P exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators and pathways .
Comparison with Similar Compounds
Sanggenol P is part of a larger group of flavonoids found in the Moraceae family. Similar compounds include:
Sanggenol A: Another flavonoid with anti-inflammatory properties.
Sanggenol L: Known for its ability to induce apoptosis and cell cycle arrest in cancer cells.
Sanggenol Q: Exhibits cytotoxic activity against various human tumor cell lines.
Uniqueness: What sets Sanggenol P apart is its potent anti-hepatitis B virus activity, which is not as prominent in other similar compounds. This makes it a valuable compound for research focused on antiviral therapies .
Properties
IUPAC Name |
2-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-22-29(34)20(11-9-18(3)4)13-23(30(22)35)26-16-25(33)28-24(32)14-21(31)15-27(28)36-26/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPROLIAXVJPKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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